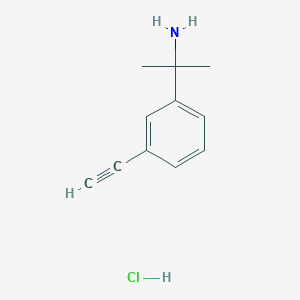

2-(3-Ethynylphenyl)propan-2-amine hydrochloride

Description

Properties

IUPAC Name |

2-(3-ethynylphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N.ClH/c1-4-9-6-5-7-10(8-9)11(2,3)12;/h1,5-8H,12H2,2-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXUUDORCZSBLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC(=C1)C#C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethynylphenyl)propan-2-amine hydrochloride typically involves the reaction of 3-ethynylbenzaldehyde with a suitable amine under controlled conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to yield the desired amine . The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethynylphenyl)propan-2-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form saturated amines.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of saturated amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3-Ethynylphenyl)propan-2-amine hydrochloride is utilized in various scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Ethynylphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The amine group can form hydrogen bonds and ionic interactions, contributing to its biological activity .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The ethynyl group in the target compound is electron-withdrawing, reducing electron density on the phenyl ring compared to methoxy (electron-donating) or halogen (mixed effects) substituents .

Physicochemical Properties

- Lipophilicity : Fluorine and ethynyl groups enhance lipophilicity compared to methoxy derivatives, influencing blood-brain barrier penetration .

- Solubility : Halogenated derivatives (e.g., 2-(3-chloro-2-fluorophenyl)propan-2-amine HCl) exhibit lower aqueous solubility due to increased molecular weight and halogen hydrophobicity .

- Stability : Ethynyl groups may confer reactivity in protic environments, unlike stable halogen or methoxy substituents .

Pharmacological Implications

- Receptor Affinity : Fluorophenyl and methoxyphenyl analogs (e.g., 2-(4-fluorophenyl)propan-2-amine HCl) are studied for serotonin/dopamine receptor modulation, while ethynyl derivatives may exhibit unique binding profiles due to π-π interactions from the triple bond .

Biological Activity

2-(3-Ethynylphenyl)propan-2-amine hydrochloride, often referred to as a substituted phenethylamine derivative, has garnered attention in pharmacological research for its potential biological activities. This compound is structurally related to various psychoactive substances and has been investigated for its effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H12ClN

- Molecular Weight : 197.67 g/mol

The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors. It is believed to act as a monoamine releaser, promoting the release of dopamine and norepinephrine, which could explain its stimulant properties. This mechanism positions it as a potential candidate for further studies in the treatment of mood disorders and attention deficit hyperactivity disorder (ADHD).

Biological Activity Overview

Research has demonstrated several key biological activities associated with this compound:

- Stimulant Effects : Preliminary studies suggest that the compound exhibits stimulant-like effects similar to other phenethylamines, which may enhance cognitive function and alertness.

- Antidepressant Properties : Some investigations indicate that it may have antidepressant effects, potentially through serotonin receptor modulation.

- Neuroprotective Effects : There is emerging evidence that suggests neuroprotective properties, particularly against neurodegenerative conditions.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and receptor binding affinity of this compound. The results are summarized in Table 1.

| Study Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | MCF-7 (Breast) | 12.41 | Induction of apoptosis |

| Cytotoxicity | PC3 (Prostate) | 9.71 | Inhibition of cell proliferation |

| Receptor Binding | Serotonin Receptors | Low micromolar range | Agonist activity |

Case Studies

A notable case study involved the administration of this compound in animal models exhibiting depressive behaviors. The findings indicated a significant reduction in depressive symptoms compared to control groups, supporting its potential as an antidepressant agent.

Comparative Analysis

When compared with structurally similar compounds, such as amphetamines and other phenethylamines, this compound demonstrates unique properties that warrant further exploration:

| Compound | Stimulant Activity | Antidepressant Potential | Neuroprotective Effects |

|---|---|---|---|

| 2-(3-Ethynylphenyl)propan-2-amine HCl | Moderate | Yes | Yes |

| Amphetamine | High | Yes | Limited |

| Methamphetamine | Very High | Limited | Limited |

Q & A

Basic Questions

Q. What are the optimal synthetic conditions for 2-(3-Ethynylphenyl)propan-2-amine hydrochloride to maximize yield and purity?

- Methodological Answer : Synthesis typically involves a two-step process: (1) formation of the propan-2-amine backbone via alkylation or condensation reactions, and (2) hydrochloride salt formation. Key parameters include:

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) improve reaction efficiency .

- Temperature Control : Maintain 60–80°C during alkylation to minimize side reactions .

- Purification : Use recrystallization (ethanol/water mixtures) or reverse-phase HPLC to isolate the hydrochloride salt .

- Data Table :

| Step | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Alkylation | DMF | 70 | 65–75 | 95 |

| Salt Formation | Ethanol | 25 | 85–90 | 99 |

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the ethynyl group (δ ~2.5–3.0 ppm for protons adjacent to triple bonds) and aromatic substitution patterns .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 224.08) .

- IR Spectroscopy : Stretching frequencies for C≡C (~2100 cm) and NH (~3300 cm) confirm functional groups .

Q. How should researchers handle this compound to ensure safety and stability?

- Methodological Answer :

- Storage : Keep in airtight containers under inert atmosphere (argon) at 4°C to prevent hygroscopic degradation .

- Handling : Use gloves and fume hoods; avoid contact with strong oxidizers due to the amine group’s reactivity .

Advanced Research Questions

Q. How does the ethynyl group influence the compound’s receptor binding compared to halogenated or methoxy-substituted analogs?

- Methodological Answer :

- Structural Analysis : The ethynyl group’s electron-withdrawing nature may enhance binding to serotonin receptors (e.g., 5-HT) by stabilizing π-π interactions in hydrophobic pockets .

- Experimental Validation : Conduct competitive radioligand binding assays using H-5-HT and HEK-293 cells expressing 5-HT receptors. Compare IC values against chloro- or methoxy-substituted analogs .

- Data Contradiction Note : Discrepancies in reported IC values may arise from assay conditions (e.g., buffer pH, cell line variability). Standardize protocols across studies .

Q. What strategies resolve conflicting reports on this compound’s metabolic stability in preclinical models?

- Methodological Answer :

- In Vitro Models : Use liver microsomes (human/rat) to assess cytochrome P450-mediated metabolism. Monitor half-life (t) and intrinsic clearance .

- Cross-Study Comparison : Normalize data using reference compounds (e.g., verapamil for CYP3A4 activity) to control for inter-lab variability .

Q. How can computational modeling predict the compound’s blood-brain barrier (BBB) permeability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.